molecular formula C18H17N3O B12527371 1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-62-1

1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12527371
CAS No.: 654650-62-1
M. Wt: 291.3 g/mol
InChI Key: BOFJBZKDBMSABE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrazole ring, which is further substituted with a methoxyphenyl group and a methyl group.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran. The reaction is typically carried out under reflux conditions to facilitate the cyclization process . Another approach involves the use of microwave irradiation to improve the yield and reduce the reaction time . Industrial production methods may employ green chemistry techniques, such as solvent-free conditions and recyclable catalysts, to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]quinoline: This compound has a similar structure but lacks the methoxyphenyl substitution.

    Thiazoloquinoline: This compound contains a thiazole ring instead of a pyrazole ring.

    Pyrimidopyridoquinazoline: This compound has a pyrimidine ring fused with a quinoline core.

Properties

CAS No.

654650-62-1

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C18H17N3O/c1-12-16-11-19-17-6-4-3-5-15(17)18(16)21(20-12)13-7-9-14(22-2)10-8-13/h3-10,19H,11H2,1-2H3

InChI Key

BOFJBZKDBMSABE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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